molecular formula C14H15NO3 B1299324 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 842973-48-2

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B1299324
CAS No.: 842973-48-2
M. Wt: 245.27 g/mol
InChI Key: ZNWNEVWXBZZJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde is a chemical compound with the molecular formula C14H15NO3. It is known for its unique structure, which includes a pyrrole ring substituted with a methoxyphenoxyethyl group and a carbaldehyde group.

Scientific Research Applications

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Preparation Methods

The synthesis of 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-methoxyphenol with 2-bromoethylamine to form 2-(2-methoxyphenoxy)ethylamine. This intermediate is then reacted with pyrrole-2-carbaldehyde under appropriate conditions to yield the target compound . The reaction is usually carried out in the presence of a base such as sodium hydride and a solvent like dimethylformamide (DMF) under an inert atmosphere .

Chemical Reactions Analysis

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a pyrrole ring with a methoxyphenoxyethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(2-methoxyphenoxy)ethyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-13-6-2-3-7-14(13)18-10-9-15-8-4-5-12(15)11-16/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWNEVWXBZZJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.